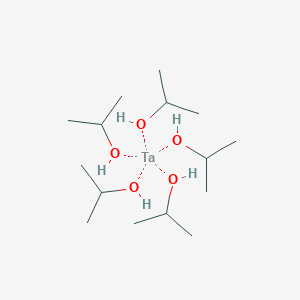
Pentaisopropoxytantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum ethoxide, also known as tantalum(V) ethoxide, is a metalorganic compound with the chemical formula Ta₂(OC₂H₅)₁₀. It is a colorless liquid that is soluble in some organic solvents but hydrolyzes readily in water. This compound is primarily used in the preparation of tantalum(V) oxide films, which have applications in various fields such as electronics and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tantalum ethoxide can be synthesized through several methods, with salt metathesis from tantalum(V) chloride being the most successful. The reaction involves tantalum pentachloride (Ta₂Cl₁₀) and ethanol (EtOH) in the presence of a base such as ammonia (NH₃) to trap the liberated hydrochloric acid (HCl): [ 10 \text{EtOH} + \text{Ta}2\text{Cl}{10} + 10 \text{NH}_3 \rightarrow \text{Ta}2(\text{OEt}){10} + 10 \text{NH}_4\text{Cl} ] Another method involves the use of an alkali metal alkoxide: [ 10 \text{NaOEt} + \text{Ta}2\text{Cl}{10} \rightarrow \text{Ta}2(\text{OEt}){10} + 10 \text{NaCl} ] Tantalum ethoxide can also be prepared electrochemically .
Industrial Production Methods: In industrial settings, tantalum ethoxide is typically produced using the salt metathesis method due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Tantalum ethoxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Tantalum ethoxide reacts with water to form tantalum(V) oxide and ethanol: [ \text{Ta}{10} + 5 \text{H}_2\text{O} \rightarrow \text{Ta}_2\text{O}_5 + 10 \text{EtOH} ]
Oxidation: Tantalum ethoxide can be oxidized to form tantalum(V) oxide under specific conditions.
Substitution: The ethoxide ligands in tantalum ethoxide can be substituted with other alkoxide ligands or other functional groups.
Major Products Formed: The primary product formed from the hydrolysis of tantalum ethoxide is tantalum(V) oxide (Ta₂O₅), which is used in various applications such as coatings and catalysts .
Scientific Research Applications
Tantalum ethoxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tantalum ethoxide exerts its effects is primarily through the formation of tantalum oxide films and nanoparticles. During hydrolysis, tantalum ethoxide reacts with water to form tantalum oxide, which can then be used in various applications. The molecular targets and pathways involved include the formation of tantalum-oxygen bonds and the subsequent crystallization of tantalum oxide structures .
Comparison with Similar Compounds
Tantalum ethoxide is similar to other metal alkoxides such as niobium ethoxide and vanadium ethoxide. it is unique in its ability to form highly stable and thermally resistant tantalum oxide films. Similar compounds include:
Niobium ethoxide (Nb₂(OEt)₁₀): Used in the preparation of niobium oxide films and nanoparticles.
Vanadium ethoxide (V₂(OEt)₁₀): Used in the preparation of vanadium oxide films and as a catalyst in various reactions.
Tantalum ethoxide stands out due to its high thermal stability and the unique properties of tantalum oxide, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H40O5Ta |
|---|---|
Molecular Weight |
481.42 g/mol |
IUPAC Name |
propan-2-ol;tantalum |
InChI |
InChI=1S/5C3H8O.Ta/c5*1-3(2)4;/h5*3-4H,1-2H3; |
InChI Key |
KWUQLGUXYUKOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B13398306.png)

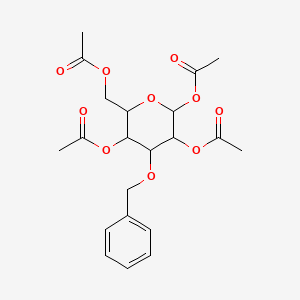
![13-(2,4-Difluoroanilino)-5-(2,3-dihydroxypropoxy)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B13398317.png)
![2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B13398322.png)
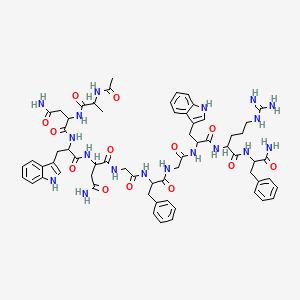
![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)
![6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B13398352.png)
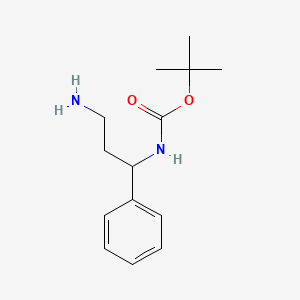
![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
![1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one](/img/structure/B13398371.png)
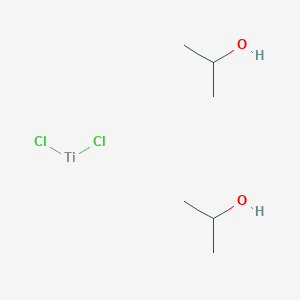
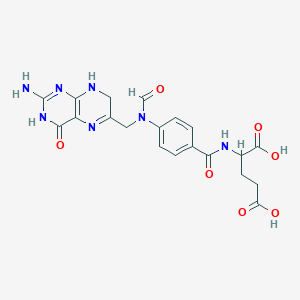
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
